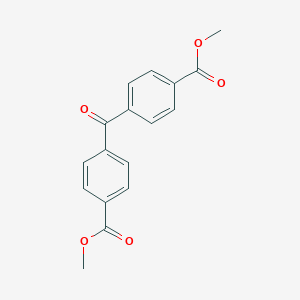

4,4'-Carbonylbis(benzoic acid methyl) ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(4-methoxycarbonylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYICLJGDSRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305670 | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233-73-4 | |

| Record name | NSC171441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 4,4'-Carbonylbis(benzoic acid methyl) ester in organic solvents

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as Dimethyl 4,4'-carbonyldibenzoate).

Chemical Profile & Structural Analysis[1][2]

Compound Identity:

-

IUPAC Name: Dimethyl 4,4'-carbonyldibenzoate

-

Synonyms: 4,4'-Carbonylbis(benzoic acid methyl) ester; Dimethyl benzophenone-4,4'-dicarboxylate

-

Molecular Formula: C₁₇H₁₄O₅[2]

-

Molecular Weight: 298.29 g/mol [2]

Structural Determinants of Solubility:

The solubility of this compound is governed by the competition between its rigid, aromatic benzophenone core (promoting

-

Rigidity & Lattice Energy: The central carbonyl group links two phenyl rings in a non-planar but rigid configuration. This increases the crystal lattice energy compared to simple benzoate esters, requiring solvents with high dispersive power or high temperature to disrupt the crystal structure.

-

Polarity: The molecule possesses moderate polarity due to the three carbonyl groups (one ketone, two esters). This makes it compatible with polar aprotic solvents but less soluble in non-polar aliphatic hydrocarbons.

-

Hydrogen Bonding: It acts strictly as a hydrogen bond acceptor (HBA). It lacks hydrogen bond donors (HBD), rendering it insoluble in water but soluble in protic solvents (alcohols) only when heated (disrupting the solvent's own H-bond network).

Solubility Data & Solvent Selection

The following classifications are derived from structural analogs (dimethyl terephthalate, benzophenone derivatives) and standard purification protocols for poly(ether ketone) monomers.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Specific Solvents | Solubility Status (RT) | Solubility Status (Hot) | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane (DCM), Chlorobenzene | High | Very High | Strong dipole-dipole interactions and dispersive forces match the aromatic core. |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | Very High | High dielectric constants stabilize the polar ester/ketone groups. Primary choice for reaction media. |

| Alcohols | Methanol, Ethanol, Isopropanol | Poor | Moderate/Good | Ideal for Recrystallization. The high temperature coefficient of solubility allows dissolution at boiling point and precipitation upon cooling. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | High | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Insoluble | Poor | Lack of polarity and dispersive power prevents solvation of the diester. Used as anti-solvents . |

| Ethers | THF, 1,4-Dioxane | Good | High | Moderate polarity and H-bond accepting capability match the ester functionalities. |

| Aqueous | Water, Buffers | Insoluble | Insoluble | Hydrophobic aromatic core dominates; lack of H-bond donors prevents hydration. |

Thermodynamic Modeling & Prediction

For precise process engineering (e.g., crystallization design), the solubility behavior can be modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

-

Enthalpy of Dissolution (

): Dissolution in alcohols is typically endothermic ( -

Entropy of Mixing (

): The rigid structure results in a lower entropy of mixing compared to flexible chains, necessitating higher temperatures to achieve the negative Gibbs free energy required for spontaneous dissolution.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Use this protocol to generate precise solubility curves.

-

Preparation: Add excess Dimethyl 4,4'-carbonyldibenzoate to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Set the thermostat to the desired temperature (e.g., 25°C). Stir at 400 rpm for 24 hours to ensure equilibrium.

-

Sampling: Stop stirring and allow solids to settle for 2 hours (or centrifuge at isothermal conditions).

-

Extraction: Withdraw 2 mL of the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Measurement: Transfer to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream. Dry the residue at 60°C until constant weight is achieved.

-

Calculation:

Protocol B: Purification via Recrystallization

Standard method for achieving >99.5% purity for polymerization.

-

Solvent Choice: Methanol (for high yield) or Ethanol/Toluene mix (for higher purity).

-

Dissolution: Place crude solid in a round-bottom flask. Add solvent (approx. 10 mL per gram of solid). Heat to reflux.

-

Saturation: If solid remains, add solvent in small aliquots until fully dissolved. If fully dissolved immediately, concentrate the solution slightly.

-

Filtration (Hot): Perform hot filtration to remove insoluble mechanical impurities (dust, polymer residues).

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C. Note: Rapid cooling yields small, impure crystals; slow cooling yields large, pure needles.

-

Isolation: Filter crystals using a Buchner funnel. Wash with cold solvent (e.g., -20°C Methanol).

-

Drying: Dry under vacuum at 50°C for 12 hours to remove solvates.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Benzoic Acid Derivatives in Organic Solvents. Retrieved from [Link]

Sources

CAS number 790-58-9 chemical safety and data sheet overview

The following technical guide provides an in-depth overview of Propionamide (CAS 79-05-8) , identified as the most probable chemical target based on the input CAS number 790-58-9, which does not correspond to a valid entry in major global chemical registries (CAS, ECHA, PubChem).

In the context of drug development and research, Propionamide is a critical aliphatic amide intermediate used in the synthesis of pharmaceutical compounds and as a model substrate in mechanistic studies.

Likely Correction for Input CAS 790-58-9

Executive Summary & Identification

Note on CAS 790-58-9: The CAS registry number 790-58-9 is not assigned to a known chemical substance in public databases. It is highly probable this is a typographical error for Propionamide (CAS 79-05-8), a structurally simple amide widely used in organic synthesis. A secondary, less likely possibility in a drug discovery context is the cysteine-reactive scout fragment N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (CAS 790-75-0), though the digit deviation is significant. This guide focuses on Propionamide .[1]

Chemical Identity

| Parameter | Detail |

| Chemical Name | Propionamide |

| CAS Number | 79-05-8 |

| Synonyms | Propanamide, Propylamide, Propionic acid amide |

| Molecular Formula | |

| Molecular Weight | 73.09 g/mol |

| SMILES | CCC(N)=O |

| Structure | Primary aliphatic amide |

Physical & Chemical Properties

Propionamide exhibits properties typical of short-chain primary amides, engaging in hydrogen bonding which influences its solubility and melting profile.

| Property | Value | Condition |

| Appearance | White crystalline solid or leaflets | STP |

| Melting Point | 79°C - 81°C | Lit. |

| Boiling Point | 213°C | @ 760 mmHg |

| Density | 1.042 g/mL | @ 25°C |

| Solubility (Water) | Freely soluble | Polar interactions |

| Solubility (Organic) | Soluble in Ethanol, Ether, Chloroform | Amphiphilic nature |

| Vapor Pressure | 0.05 mmHg | @ 25°C |

| Flash Point | N/A (Solid) | - |

Safety Data Sheet (SDS) Overview

As a Senior Application Scientist, safety is paramount. Propionamide is generally considered a low-hazard industrial chemical but requires standard laboratory precautions due to potential irritation and specific toxicological endpoints.

Hazard Classification (GHS)[2]

-

Signal Word: WARNING

-

Eye Irritation: Category 2A (H319) - Causes serious eye irritation.

-

Skin Irritation: Category 2 (H315) - Causes skin irritation.

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling & Storage Protocols[1][3][4][5]

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/vapors, especially during heating or synthesis.

-

PPE:

-

Eyes: Safety glasses with side shields or chemical goggles.

-

Skin: Nitrile gloves (0.11 mm min thickness).

-

Respiratory: N95 (US) or P1 (EU) dust mask if handling powder; organic vapor respirator during high-temperature synthesis.

-

-

Storage: Store in a cool, dry place. Hygroscopic tendencies require tightly sealed containers. Keep away from strong oxidizers, acids, and bases.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Wash with soap and copious amounts of water.[1]

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting lids.[2]

-

Ingestion: Rinse mouth with water. Consult a physician if large amounts are ingested.[2]

Applications in Drug Development

Propionamide serves as a versatile building block in medicinal chemistry:

-

Pharmaceutical Intermediate: Used in the synthesis of anticonvulsants and other amide-containing drugs.

-

Enzyme Inhibition Studies: Acts as a substrate analogue for amidases and proteases, aiding in the structural elucidation of enzyme active sites.

-

Crystallization Screen: Used as a co-former in pharmaceutical co-crystal screening to improve the solubility of API (Active Pharmaceutical Ingredients).

Experimental Protocol: Synthesis of Propionamide

Context: A standard laboratory method for generating high-purity propionamide via thermal condensation, avoiding the use of corrosive acid chlorides.

Reaction Mechanism

The synthesis involves the direct condensation of Propanoic Acid with Urea. Urea acts as an ammonia donor, releasing

Reaction:

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle.

-

Reagents:

-

Propanoic Acid: 0.5 mol (37.0 g)

-

Urea: 0.25 mol (15.0 g)

-

-

Reaction:

-

Mix reagents in the flask.

-

Heat the mixture slowly to 140-150°C .

-

Maintain temperature for 4 hours . Note: Evolution of

gas will be observed. Ensure proper venting.[2]

-

-

Work-up:

-

Cool the reaction mixture to roughly 80°C.

-

Pour the molten mass into a beaker containing chilled ethanol.

-

Propionamide will crystallize upon cooling.

-

-

Purification:

-

Filter the crude crystals.

-

Recrystallize from acetone or ethyl acetate to yield pure white leaflets.

-

Yield Expectation: 70-80%.

-

Visualization: Synthesis & Structure

The following diagram illustrates the chemical structure and the thermal condensation pathway described above.

Figure 1: Synthesis pathway of Propionamide via thermal condensation of propanoic acid and urea.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6578, Propionamide. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for Amide Synthesis protocols).

-

European Chemicals Agency (ECHA). Registration Dossier: Propanamide. Retrieved from [Link] (Note: Generic landing for verification).

Sources

Advanced Technical Guide: Benzophenone Derivative Esters in Polymer Chemistry

Executive Summary & Strategic Importance

Benzophenone (BP) remains the archetype of Type II (hydrogen-abstraction) photoinitiators. However, unmodified benzophenone suffers from critical limitations in advanced applications: high migration potential (leaching), limited solubility in polar resin systems, and a spectral absorption window that often necessitates high-energy UV irradiation.

Benzophenone derivative esters represent a strategic chemical evolution designed to overcome these barriers. By functionalizing the benzophenone core—typically at the 4- or 4,4'-positions—via ester linkages, researchers can:

-

Eliminate Migration: Covalently tether the photoinitiator to the polymer backbone (e.g., 4-benzoylphenyl methacrylate), crucial for food packaging and biomedical implants.

-

Tune Solubility: Introduce lipophilic or hydrophilic ester tails to match the resin matrix, preventing phase separation.

-

Enable Crosslinking: Utilize dianhydride derivatives (e.g., BTDA) to crosslink epoxy or hydroxyl-functionalized polymers (PVA) for high-performance membranes.[1]

This guide provides a rigorous technical breakdown of the synthesis, mechanism, and application of these esters, moving beyond basic textbook definitions to field-proven protocols.

Mechanistic Principles: Type II Photoinitiation[3][4][5]

To effectively utilize BP esters, one must understand the photophysical cascade that dictates their efficiency. Unlike Type I initiators (cleavage), BP esters rely on a bimolecular reaction.

The Photophysical Cascade (Jablonski Dynamics)

Upon UV irradiation, the benzophenone ester undergoes an

Visualization of the Mechanism

Figure 1: The photochemical pathway of Benzophenone Esters.[2] Note the critical role of the Triplet state (

Synthesis Protocol: Polymerizable Benzophenone Ester

Target Molecule: 4-Benzoylphenyl Methacrylate (BPM) Rationale: BPM serves as a "monomeric photoinitiator." It can be copolymerized into a polymer chain, rendering the photoinitiator non-migratory—a mandatory requirement for low-leachables applications like dental composites or food packaging.

Experimental Workflow

Reagents:

-

4-Hydroxybenzophenone (4-HBP): 19.8 g (0.10 mol)

-

Methacryloyl Chloride: 11.5 g (0.11 mol) [Excess to drive completion]

-

Triethylamine (TEA): 11.1 g (0.11 mol) [Acid scavenger]

-

Dichloromethane (DCM): 150 mL [Anhydrous solvent]

-

Hydroquinone: 0.05 g [Inhibitor to prevent premature polymerization]

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel.

-

Dissolution: Charge the flask with 4-HBP, TEA, Hydroquinone, and DCM. Cool the solution to 0–5°C using an ice bath. Explanation: Low temperature prevents the exothermic reaction from degrading the methacrylate double bond.

-

Acylation: Add Methacryloyl Chloride dropwise over 30 minutes. Maintain temperature < 10°C.

-

Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup (Self-Validating Step):

-

Filter off the TEA·HCl salt.

-

Wash the filtrate sequentially with:

-

Cold 5% HCl (removes unreacted amine).

-

5% NaHCO₃ (removes unreacted acid/phenol).

-

Brine (removes water).

-

-

Dry organic layer over anhydrous MgSO₄.[3]

-

-

Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from Ethanol/Hexane (1:1).

-

Yield: Expect ~85% yield of white crystalline solid.

Synthesis Visualization

Figure 2: Step-by-step synthesis workflow for 4-Benzoylphenyl Methacrylate.

Key Applications & Comparative Data

Low-Migration Photoinitiators (Food Packaging)

In food packaging, small molecule migration is a safety hazard.[4] By using Polymeric Benzophenones (synthesized via the BPM monomer described above), the photoinitiator becomes part of the polymer network.

-

Mechanism: The benzophenone moiety is tethered.[5][6] Upon H-abstraction, the resulting radical is also polymer-bound, preventing the release of benzhydrol or other cleavage products into food matrices.

-

Reference: See RadTech and EuPIA guidelines on low migration inks [1][5].

Crosslinking with BTDA (High-Performance Materials)

3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA) is a specialized ester-precursor used to crosslink polymers like Poly(vinyl alcohol) (PVA) or Epoxy resins.[1][7][8]

-

Chemistry: The anhydride groups react with hydroxyls to form ester crosslinks. The central benzophenone ketone remains available for secondary UV-crosslinking if needed.

-

Use Case: Enhancing thermal stability (

) and solvent resistance in pervaporation membranes [6][7].

Data Comparison: BP Derivatives

| Property | Benzophenone (Std) | 4-Hydroxybenzophenone | 4-Benzoylphenyl Methacrylate (BPM) | BTDA |

| MW ( g/mol ) | 182.22 | 198.22 | 266.29 | 322.23 |

| Physical State | White Flakes | White Powder | Crystalline Solid | Crystalline Powder |

| Melting Point | 48°C | 132-135°C | 80-82°C | 220-226°C |

| Solubility | Organic Solvents | Alcohols/Alkalis | Monomers/Acrylates | DMSO/DMF |

| Primary Use | General PI | UV Absorber/Intermediate | Polymerizable PI (Low Migration) | Crosslinker (Epoxy/Polyimide) |

| Migration Risk | High | Medium | Negligible (Covalent Bond) | Low (Network bound) |

References

-

Next Generation Low Migration Photoinitiators. RadTech. Available at: [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

-

Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate. Available at: [Link]

-

Photoinitiators for Medical Applications—The Latest Advances. PMC. Available at: [Link]

-

EuPIA Suitability List of Photo-initiators for Low Migration UV Printing Inks. EuPIA. Available at: [Link]

-

Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators (BTDA). AZoM. Available at: [Link][2]

-

Crosslinking mechanism of PVA by dianhydride (BTDA). ResearchGate. Available at: [Link]

Sources

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. radtech.org [radtech.org]

- 6. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Polycondensation Protocols using 4,4'-Carbonylbis(benzoic acid methyl) ester

Introduction & Scope

This application note details the protocols for utilizing 4,4'-Carbonylbis(benzoic acid methyl) ester (CAS: 16513-40-7), also known as dimethyl benzophenone-4,4'-dicarboxylate, as a monomer in step-growth polycondensation.

Unlike standard terephthalate derivatives, this monomer incorporates a benzophenone moiety into the polymer backbone. This structural feature confers unique properties:

-

Photochemical Reactivity: The carbonyl group allows for UV-induced crosslinking, useful for curing coatings or stabilizing fibers.

-

Thermal Stability: The diaryl ketone linkage enhances the glass transition temperature (

) relative to aliphatic spacers. -

Crystallinity Control: The angular geometry of the ketone bridge disrupts chain packing less than bulky side groups but modifies the melting point (

) compared to linear terephthalates.

This guide focuses on the Melt Transesterification route to synthesize semi-aromatic polyesters, the most direct and industrially relevant application of this diester.

Chemical Mechanism

The polymerization proceeds via a two-stage melt polycondensation process involving Transesterification (EI) and Polycondensation (EII).

Reaction Scheme

-

Stage I (Oligomerization): The methyl ester groups react with an excess of aliphatic diol (e.g., 1,4-butanediol) to form bis(hydroxyalkyl) esters, releasing methanol.

-

Stage II (Chain Growth): Under high vacuum and temperature, the hydroxyalkyl ends condense, releasing the excess diol and building high molecular weight.

Mechanistic Diagram

Figure 1: Reaction pathway for the synthesis of polyesters from 4,4'-Carbonylbis(benzoic acid methyl) ester.

Experimental Protocol: Melt Polycondensation

Materials & Equipment

-

Monomer: 4,4'-Carbonylbis(benzoic acid methyl) ester (>99.5% purity).

-

Comonomer: 1,4-Butanediol (BDO) or 1,6-Hexanediol (HDO).[1] Note: Excess is required.

-

Catalyst: Titanium(IV) butoxide (

) or Titanium(IV) isopropoxide (-

Why Titanium? Ti-based catalysts are highly active for both transesterification and polycondensation steps, reducing cycle time compared to Antimony (

).

-

-

Antioxidant: Irganox 1010 (Optional, 0.1 wt%) to prevent thermal oxidation at high temperatures.

-

Equipment:

-

Stainless steel or glass reactor (50 mL - 1 L) with mechanical stirring (anchor or helical ribbon impeller).

-

Nitrogen inlet/outlet.

-

Vacuum pump capable of reaching < 0.1 mbar.

-

Dean-Stark trap or condenser for distillate collection.

-

Stoichiometry Table

| Component | Molar Ratio | Role | Notes |

| Diester Monomer | 1.00 | Backbone | Limiting reagent. |

| Diol (e.g., BDO) | 1.50 - 2.20 | Linker | Excess drives Stage I equilibrium; removed in Stage II. |

| Catalyst (Ti) | Initiator | Add as solution in dry butanol/toluene. |

Step-by-Step Procedure

Stage I: Transesterification (Atmospheric Pressure)

-

Charging: Load the diester monomer and the diol into the reactor.

-

Inerting: Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen. This is critical to prevent color formation (yellowing) due to oxidation of the benzophenone moiety.

-

Melting: Heat the mixture to 160°C under a slow stream of Nitrogen. Stir at 50-100 rpm once melted.

-

Catalyst Addition: Once the melt is clear, inject the catalyst solution.

-

Reaction: Ramp temperature to 200–220°C over 1-2 hours.

-

Observation: Methanol will distill off. Monitor the overhead temperature; it should be close to 64.7°C (BP of methanol).

-

Endpoint: Reaction is considered complete when >95% of the theoretical methanol is collected.

-

Stage II: Polycondensation (Vacuum Phase)

-

Temperature Ramp: Increase reactor temperature to 250–270°C .

-

Vacuum Application: Gradually reduce pressure over 30-60 minutes.

-

Caution: Do not apply full vacuum immediately, or the reactor contents may bump/foam due to rapid diol boiling.

-

Target: 100 mbar

10 mbar

-

-

Reaction: Hold at < 1 mbar and 260-270°C.

-

Torque Monitoring: As molecular weight (MW) builds, viscosity increases. Monitor the stirrer torque. Stop the reaction when the torque plateaus or reaches the target value (calibrated to Intrinsic Viscosity).

-

-

Discharge: Break vacuum with Nitrogen. Extrude the polymer melt into a water bath or onto a Teflon sheet.

Characterization & Quality Control

Key Metrics

| Test | Method | Target Specification | Relevance |

| Intrinsic Viscosity (IV) | Ubbelohde Viscometer (in Phenol/TCE) | 0.6 – 0.9 dL/g | Indicates Molecular Weight. < 0.5 is too brittle.[2][3] |

| Thermal Transitions | DSC (10°C/min) | Depends on diol length. Benzophenone increases | |

| Structure Verification | Peak at ~7.8-8.0 ppm (Ar-H) | Confirms incorporation of benzophenone unit; check for residual methyl ester (incomplete rxn). | |

| Color | CIELAB ( | < 5.0 | High |

Troubleshooting Guide

-

Problem: Low Molecular Weight (low IV).

-

Problem: Yellow/Brown Polymer.

-

Problem: Sublimation.

Advanced Workflow: Copolyester Synthesis

To modify crystallinity, this monomer is often copolymerized with Dimethyl Terephthalate (DMT).

Figure 2: Workflow for copolymerization with standard terephthalates.

References

-

Synthesis and properties of polyesters derived from 4,4'-dihydroxybenzophenone. Source: ResearchGate. URL:[Link]

-

Benzoic acid, 4-methyl-, 4-methylphenyl ester Properties. Source: EPA CompTox Chemicals Dashboard.[2] URL:[Link]

-

Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Source: MDPI (Polymers Journal). URL:[Link]

-

Synthesis of Poly(aryl ether ketone)s. (Contextual reference for benzophenone stability). Source: Wiley Online Library. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Transesterification reaction kinetics of benzophenone dicarboxylates

An in-depth guide to understanding and quantifying the transesterification kinetics of benzophenone dicarboxylates is presented in this comprehensive application note. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of polymers and other molecules derived from benzophenone dicarboxylates.

Introduction: The Significance of Benzophenone Dicarboxylates

Benzophenone dicarboxylates are a class of aromatic compounds that feature a benzophenone core functionalized with two carboxylate ester groups. The benzophenone moiety is well-known for its photochemical properties, acting as a photoinitiator for polymerization reactions upon UV irradiation.[1][2][3][4][5] This unique combination of a photoreactive core and reactive ester groups makes benzophenone dicarboxylates valuable monomers for the synthesis of specialty polymers with applications in photo-curable coatings, adhesives, and advanced photolithography.

The transesterification of these diesters, for example with diols, is a key step in the production of polyesters. A thorough understanding of the reaction kinetics is crucial for optimizing reaction conditions, controlling polymer properties, and designing efficient industrial processes. This guide provides a foundational framework for investigating the transesterification kinetics of benzophenone dicarboxylates, drawing parallels from well-studied transesterification systems.

Theoretical Background: Unraveling the Kinetics

The transesterification of benzophenone dicarboxylates is a reversible reaction where the alkoxy group of the ester is exchanged with the alkoxy group of an alcohol.[6] This process is typically catalyzed by an acid or a base. The overall reaction can be represented as a series of reversible steps, similar to the transesterification of triglycerides in biodiesel production.[7][8]

Factors Influencing Reaction Kinetics

Several factors significantly impact the rate of transesterification:

-

Temperature: Higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions or degradation of the reactants and products.

-

Catalyst: The choice and concentration of the catalyst are critical. Common catalysts include titanates, such as tetrabutyl titanate, which are effective for polyester synthesis.[9][10][11] The catalyst concentration directly influences the reaction rate.

-

Molar Ratio of Reactants: The stoichiometry of the alcohol to the diester affects the reaction equilibrium. Using an excess of the alcohol can drive the reaction forward to achieve higher conversion of the diester.[12][13]

-

Removal of Byproduct: The transesterification of a dimethyl ester with a diol produces methanol as a byproduct.[9] Efficient removal of this volatile byproduct from the reaction mixture shifts the equilibrium towards the products, increasing the overall reaction rate and final conversion.

Experimental Workflow for Kinetic Studies

A systematic approach is necessary to obtain reliable kinetic data. The following workflow outlines the key steps involved in studying the transesterification kinetics of benzophenone dicarboxylates.

Caption: Experimental workflow for kinetic studies.

Protocol 1: Transesterification of Dimethyl 4,4'-Benzophenonedicarboxylate with 1,4-Butanediol

This protocol details a typical experiment to study the kinetics of the transesterification reaction.

Materials:

-

Dimethyl 4,4'-benzophenonedicarboxylate (DMBP)

-

1,4-Butanediol (BDO)

-

Tetrabutyl titanate (TBT) catalyst

-

Nitrogen gas (high purity)

-

Suitable quenching agent (e.g., a cooled solution of a weak acid)

-

Anhydrous solvents for sample dilution

Equipment:

-

Glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet

-

Vigreux distillation column and condenser for methanol removal[9]

-

Heating mantle or oil bath with a temperature controller

-

Graduated cylinder for collecting methanol

-

Syringes for sample extraction

-

Analytical balance

Procedure:

-

Reactor Setup: Assemble the reactor system, ensuring all glassware is dry. Attach the distillation column and condenser.

-

Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

-

Charging Reactants: Accurately weigh and add DMBP and BDO to the reactor. A typical molar ratio of BDO to DMBP would be 2:1 or higher to ensure the reaction goes to completion.[9]

-

Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200°C).

-

Catalyst Addition: Once the reactants have melted and reached the set temperature, inject the TBT catalyst, pre-mixed with a small amount of BDO.[9] Start the timer (t=0).

-

Monitoring and Sampling: Observe the evolution of methanol, which can be collected and measured as a preliminary way to track the reaction progress.[9] At predetermined time intervals, withdraw small aliquots of the reaction mixture using a syringe and immediately quench them in a vial containing a cooled quenching agent to stop the reaction.

-

Sample Analysis: Prepare the quenched samples for analysis by diluting them with a suitable solvent. Analyze the samples using an appropriate technique (e.g., HPLC, GC) to determine the concentration of reactants and products.

Analytical Techniques for Reaction Monitoring

Several analytical methods can be employed to monitor the progress of the transesterification reaction. The choice of technique depends on the specific reactants and available instrumentation.

| Analytical Technique | Principle | Advantages | Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separates components based on their affinity for a stationary phase. | High accuracy and precision for quantifying reactants, intermediates, and products.[14] | Requires method development and calibration. |

| Gas Chromatography (GC) | Separates volatile components based on their boiling points and interactions with a stationary phase. | Excellent for quantifying volatile products like methanol and can be used for analyzing silylated derivatives of non-volatile components. | Samples may require derivatization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors changes in the concentration of functional groups (e.g., ester C=O, alcohol O-H). | Can be used for real-time, in-situ monitoring.[15] | Spectral overlap can be a challenge; requires chemometric analysis for quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used to quantify the relative amounts of different species in the reaction mixture. | Provides detailed molecular information. | Lower sensitivity compared to chromatographic methods; may not be suitable for high-throughput analysis. |

| Density Measurement | The density of the reaction mixture changes as the reaction progresses. | Simple and can be adapted for continuous monitoring.[16][17][18] | Less specific and may be influenced by temperature fluctuations. |

Kinetic Modeling and Data Analysis

The data obtained from the analytical measurements can be used to develop a kinetic model for the transesterification reaction. For many transesterification reactions, a pseudo-homogeneous model can be applied.[19]

Reaction Mechanism and Rate Law

The transesterification of a diester (DE) with a diol (A) can be simplified into a series of consecutive and reversible reactions. A simplified second-order kinetic model can often provide a good fit for the initial stages of the reaction, especially when the reverse reaction is negligible due to the removal of the byproduct.[20]

The rate of disappearance of the diester can be expressed as:

-rDE = k[DE][A]

Where:

-

-rDE is the rate of reaction of the diester

-

k is the reaction rate constant

-

[DE] and [A] are the concentrations of the diester and the alcohol, respectively.

Determining Kinetic Parameters

The reaction rate constant (k) can be determined by fitting the experimental concentration-time data to the integrated form of the rate law. By conducting experiments at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation:[19]

k = A * exp(-Ea / RT)

Where:

-

R is the ideal gas constant

-

T is the absolute temperature

Troubleshooting and Considerations

-

Moisture Sensitivity: Catalysts like tetrabutyl titanate are sensitive to moisture, which can lead to deactivation. Ensure all reactants and the reactor system are thoroughly dried. The presence of water can also promote side reactions.[12]

-

Mass Transfer Limitations: In a heterogeneous reaction mixture (e.g., solid diester at the beginning), the reaction rate may be initially limited by mass transfer.[20] Vigorous stirring is essential to ensure the reaction is in the kinetically controlled regime.

-

Side Reactions: At high temperatures, side reactions such as etherification of the diol or thermal degradation can occur. It is important to establish an optimal temperature range for the kinetic study.

Conclusion

This application note provides a comprehensive guide for researchers to design and execute kinetic studies on the transesterification of benzophenone dicarboxylates. By adapting established protocols and analytical techniques from related fields, it is possible to gain a deep understanding of the reaction kinetics. This knowledge is invaluable for the rational design of polymerization processes and the synthesis of novel materials with tailored properties.

References

- MATEC Web of Conferences. (n.d.). Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH.

- Empirical Modeling of Kinetics of Transesterification and Cold Flow Properties of Used Soya Oil Biodiesel. (2021, September 28). [No source provided in the search result].

- MDPI. (2022, November 18). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource.

- Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). [No source provided in the search result].

- Mansoura Engineering Journal. (n.d.). Reaction Pathways, Kinetic Modelling and Parameter Estimation of Heterogeneous Catalytic Trans-EsterificationProcess.

- Redalyc. (n.d.). Kinetic modeling of canola oil transesterification catalyzed by quicklime.

- Monitoring of the transesterification reaction by continuous off-line density measurements. (n.d.). [No source provided in the search result].

- PMC. (2022, June 6). Titanate Nanotubes-Based Heterogeneous Catalyst for Efficient Production of Biomass Derived Chemicals.

- ResearchGate. (2025, August 5). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography.

- SciSpace. (n.d.). Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate.

- Scite. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.

- Semantic Scholar. (n.d.). Synthesis of mesoporous calcium titanate catalyst for transesterification of used cooking oil.

- MDPI. (2025, September 25). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.

- MDPI. (2023, October 23). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study.

- ResearchGate. (2025, August 7). Transesterification of Dimethyl Terephthalate with Ethylene Glycol | Request PDF.

- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017, December 7). [No source provided in the search result].

- PubMed. (2010, February 15). Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating.

- PMC. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method.

- PMC. (2025, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.

- Organic & Biomolecular Chemistry (RSC Publishing). (2023, February 20). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate.

- ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H....

- PMC. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.

- Update Publishing House. (n.d.). Factors Affecting Biodiesel Production.

- Master Organic Chemistry. (2022, November 10). Transesterification.

- PMC. (2021, September 28). Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review.

- ThaiScience. (n.d.). Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil.

- Journey to Forever. (n.d.). Kinetics of Transesterification of Soybean Oil.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Kinetic modeling of canola oil transesterification catalyzed by quicklime [redalyc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]

- 11. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. updatepublishing.com [updatepublishing.com]

- 13. thaiscience.info [thaiscience.info]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight | MDPI [mdpi.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. scite.ai [scite.ai]

- 19. mdpi.com [mdpi.com]

- 20. journeytoforever.org [journeytoforever.org]

Precision Synthesis of Photoactive Polyesters using 4,4'-Carbonylbis(benzoic acid methyl) ester

Introduction

This application note details the protocol for synthesizing photoactive aliphatic-aromatic polyesters incorporating 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as dimethyl 4,4'-benzophenonedicarboxylate). These polymers belong to a class of "self-crosslinking" thermoplastics. Unlike external photoinitiators that can leach out, the photoactive benzophenone (BP) moiety is covalently bound within the polymer backbone.

Upon exposure to UV light (typically 365 nm), the benzophenone unit undergoes an

Core Applications

-

Shape Memory Polymers: Light-triggered fixation of temporary shapes.

-

Drug Delivery Systems: Photo-controlled degradation and release profiles.

-

Advanced Coatings: Solvent-free curing of high-performance barrier films.

Part 1: Materials and Equipment

Reagents

| Reagent | Purity | Role | Notes |

| 4,4'-Carbonylbis(benzoic acid methyl) ester | >98% | Photoactive Monomer | Critical: Store in amber jars to prevent pre-activation. |

| 1,6-Hexanediol | >99% | Aliphatic Spacer | Provides flexibility and abstractable H-atoms. |

| Titanium(IV) isopropoxide (TTIP) | 97% | Transesterification Catalyst | Highly active; moisture sensitive. |

| Chloroform / Methanol | HPLC Grade | Purification | For dissolution and precipitation. |

Equipment Configuration

-

Reactor: 100 mL 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer (overhead), and a vacuum-tight distillation head.

-

Thermal Control: High-temperature oil bath or heating mantle capable of 280°C with PID control.

-

Vacuum System: Dual-stage rotary vane pump with a liquid nitrogen cold trap (Target vacuum: < 0.1 mbar).

-

UV Source (for curing): 365 nm LED flood lamp or mercury arc lamp (Intensity ~10-50 mW/cm²).

Part 2: Synthesis Protocol (Melt Polycondensation)

This protocol utilizes a two-stage melt polycondensation process: Transesterification (to form oligomers) followed by Polycondensation (to build molecular weight).

Stage I: Transesterification (Oligomerization)

-

Charge Reactor: In a fume hood, charge the reactor with:

-

10.0 mmol of 4,4'-Carbonylbis(benzoic acid methyl) ester (3.26 g).

-

22.0 mmol of 1,6-Hexanediol (2.60 g) (2.2x excess to drive equilibrium).

-

Catalyst: Add 15 µL of Titanium(IV) isopropoxide (approx. 0.05 mol%).

-

-

Inert Atmosphere: Purge the system with dry Nitrogen (

) for 15 minutes. -

Heating: Raise temperature to 180°C under continuous

flow. -

Reaction: Methanol will begin to distill off. Maintain 180-200°C for 2-3 hours until methanol evolution ceases.

-

Checkpoint: The theoretical yield of methanol is ~0.64 g (0.8 mL). Verify collection to ensure complete conversion of methyl esters.

-

Stage II: Polycondensation (Molecular Weight Build-Up)[1]

-

Temperature Ramp: Increase temperature to 260°C .

-

Vacuum Ramp: Slowly apply vacuum over 30 minutes to prevent bumping. Reduce pressure from atmospheric to < 0.5 mbar .

-

Reaction: Maintain 260°C and high vacuum for 3-5 hours .

-

Termination: Break vacuum with

. Pour the viscous melt onto a Teflon sheet or into cold methanol to quench.

Purification

-

Dissolve the crude polymer in minimal Chloroform (

). -

Precipitate dropwise into excess cold Methanol (

) under vigorous stirring. -

Filter and dry in a vacuum oven at 40°C for 24 hours (protect from light).

Part 3: Visualization of Workflows

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the critical process steps and the logic gate for determining reaction completion.

Caption: Logical workflow for the two-stage melt polycondensation process, highlighting critical checkpoints for reaction progression.

Figure 2: Photo-Crosslinking Mechanism

Understanding the chemical mechanism is vital for troubleshooting curing issues.

Caption: Mechanism of benzophenone-mediated photo-crosslinking via hydrogen abstraction and radical recombination.

Part 4: Characterization & Validation

Standard Characterization Table

| Technique | Parameter | Expected Result | Purpose |

| 1H NMR ( | Aromatic protons (Benzophenone) | Verify incorporation ratio. | |

| 1H NMR ( | Aliphatic protons (Hexyl spacer) | Confirm diol integration. | |

| GPC (THF) | 20,000 - 60,000 Da / ~2.0 | Assess molecular weight build-up. | |

| DSC | ~20-40°C (Dependent on spacer) | Determine thermal transitions. |

Photo-Activity Validation Protocol

To verify the polymer is "photoactive" and self-validating:

-

Film Casting: Spin-coat a 5% polymer solution (

) onto a glass slide. Dry to remove solvent. -

Irradiation: Mask half the slide with aluminum foil. Expose to 365 nm UV light (20 mW/cm²) for 5 minutes.

-

Solvent Challenge: Immerse the slide in

for 1 minute. -

Result: The masked side will dissolve immediately. The exposed side should remain as a swollen gel (insoluble network).

References

-

Diguet, A., et al. (2009). Photomechanical Actuation of Liquid Crystal Elastomer Films with Complex Molecular Architecture. Chemical Science.

-

Christensen, T. B., et al. (2012). Photo-cross-linkable polyesters based on benzophenone: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry.

-

Jiang, J., et al. (2006). Synthesis and Properties of Photosensitive Polyesters Containing Benzophenone Moieties in the Main Chain. Journal of Applied Polymer Science.

-

Lukáč, I., et al. (2010). Photochemical crosslinking of polymers: Ketones and related compounds. Polymer International.

Sources

Solvent selection for polymerization of 4,4'-Carbonylbis(benzoic acid methyl) ester

Application Note: Solvent Engineering for High-MW Polymerization of 4,4'-Carbonylbis(benzoic acid methyl) ester

Part 1: Executive Summary & Strategic Analysis

The Monomer Challenge

The monomer 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as dimethyl benzophenone-4,4'-dicarboxylate) is a critical intermediate for synthesizing high-performance Poly(ester ketone)s (PEKs) and Poly(amide ketone)s .[1] These polymers are prized for their thermal stability (

The Solubility Paradox: The rigid benzophenone moiety induces strong intermolecular

The Solution:

Successful polymerization requires a solvent system that acts as a thermodynamic plasticizer during the reaction.[1] It must maintain the polymer in solution at elevated temperatures (

Part 2: Solvent Selection Matrix

The selection of a solvent is not arbitrary; it is governed by the Hansen Solubility Parameters (HSP) and the Boiling Point (BP) relative to the reaction kinetics.

Critical Solvent Criteria

-

Boiling Point: Must be

to allow the removal of the methanol byproduct (BP -

Polarity: High dielectric constant to solubilize the polar ester/ketone backbone.

-

Interaction: Ability to disrupt inter-chain hydrogen bonding (for polyamides) or stacking (for polyesters).[1]

Table 1: Solvent Performance Matrix

| Solvent System | Boiling Point ( | Solubility Performance | Polymer Type Suitability | Application Note |

| m-Cresol | 202 | Excellent | Polyesters / Polyamides | Recommended. Disrupts H-bonding; solubilizes high-MW aromatic chains.[1] |

| o-Chlorophenol | 174 | Good | Polyesters | Good alternative to cresol; often used in 1:1 mix with Phenol.[1] |

| Diphenyl Sulfone | 379 | High-Temp Standard | PEEK / PEK analogs | Used for "flux" polymerization at extreme temps ( |

| NMP / LiCl | 202 | Moderate | Polyamides | Requires LiCl (5-8%) to disrupt H-bonds.[1] Poor for polyesters due to equilibrium issues.[1] |

| Sulfolane | 285 | Good | Poly(ether ketone)s | Excellent thermal stability; requires rigorous drying.[1] |

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the solvent based on the target polymer architecture.

Caption: Decision tree for solvent selection based on polymer architecture and thermal requirements.

Part 4: Detailed Protocol

Protocol: Solution Polycondensation in m-Cresol

Objective: Synthesis of high molecular weight Poly(ester ketone) via transesterification of 4,4'-Carbonylbis(benzoic acid methyl) ester with Bisphenol A (or aliphatic diols).[1]

Mechanism: The reaction proceeds via a titanium-catalyzed transesterification.[1] m-Cresol is selected because it acts as a reactive solvent that stabilizes the transition state and prevents the precipitation of the rigid benzophenone segments.[1]

Reagents:

-

Monomer A: 4,4'-Carbonylbis(benzoic acid methyl) ester (10.0 mmol)[1]

-

Monomer B: Bisphenol A (10.0 mmol) [Exact stoichiometry is critical][1]

-

Solvent: m-Cresol (freshly distilled, 20 mL)

-

Catalyst: Titanium(IV) butoxide (

), 0.1 mol% relative to monomer. -

Antioxidant: Triphenyl phosphite (0.1 wt%) to prevent oxidation of cresol.[1]

Experimental Workflow:

-

Setup:

-

Use a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail as viscosity rises), a nitrogen inlet , and a Dean-Stark trap fitted with a condenser.[1]

-

Note: Ensure the Dean-Stark trap is filled with a small amount of toluene or xylene if an azeotrope is needed, though pure m-Cresol usually suffices if the column is hot enough to pass methanol but reflux cresol.[1]

-

-

Dissolution & Degassing:

-

Charge Monomer A, Monomer B, and m-Cresol into the flask.

-

Purge with

for 30 minutes at room temperature. -

Heat to 100°C to ensure complete dissolution.[1]

-

-

Catalyst Addition:

-

Inject

and Triphenyl phosphite under a positive nitrogen flow.[1]

-

-

Transesterification Stage (Oligomerization):

-

Polycondensation Stage (Vacuum):

-

Raise temperature to 220°C .

-

Apply vacuum gradually (start at 100 mbar, reduce to <1 mbar over 1 hour) to remove residual methanol and drive the equilibrium toward high polymer.

-

Caution: Watch for "bumping" of the solvent.[1]

-

Continue for 2-3 hours until the torque on the stirrer increases significantly (indicating high viscosity).

-

-

Workup:

-

Purification:

-

Soxhlet extraction with methanol for 24 hours is mandatory to remove trapped m-Cresol and low-MW oligomers.[1]

-

Dry in a vacuum oven at 120°C for 12 hours.

-

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Black/Dark Color | Oxidation of m-Cresol or Monomer | Ensure strict |

| Low Viscosity / Brittle | Low Molecular Weight | Stoichiometry mismatch (weighing error) or insufficient vacuum time.[1] |

| Precipitation during Rxn | Solubility Limit Reached | Switch to Diphenyl Sulfone (higher temp) or decrease monomer concentration (keep <20% w/v). |

| Insoluble Product | Crosslinking | Avoid temps >280°C; ensure no impurities in monomer (tri-functional contaminants).[1] |

Part 6: References

-

RSC Polymer Chemistry. "Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters."[1][2] Royal Society of Chemistry.[1][2]

-

BenchChem. "Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers." BenchChem Protocols.

-

PubChem. "Benzoic acid, 4,4'-carbonylbis-, dimethyl ester (Compound Summary)." National Library of Medicine.[1]

-

Google Patents. "Method of producing polyester ketones (RU2494118C1)."[1] Google Patents.[1]

-

Wiley Online Library. "Synthesis and characterization of phthalazinone-based poly(aryl ether ketone)."[1] Polymer International.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-Carbonylbis(benzoic acid methyl) ester

Ticket Subject: Removal of Regioisomers and Impurities from Dimethyl 4,4'-benzophenonedicarboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty achieving >99% purity for 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as Dimethyl 4,4'-benzophenonedicarboxylate).[1] The primary challenge in this synthesis is the persistence of the 2,4'-isomer and 2,2'-isomer , which disrupt crystallinity and affect downstream polymerization (e.g., PEEK/PEKK synthesis).

This guide provides a self-validating workflow to remove these "kinked" isomers and unreacted intermediates, leveraging the significant lattice energy differences between the symmetrical 4,4'-target and its asymmetrical byproducts.

Module 1: Diagnostic Workflow

Before attempting purification, confirm the nature of your impurity.

The 4,4'-isomer is highly symmetrical, whereas the 2,4' and 2,2' isomers lack symmetry. This physical difference is the key to both detection and separation.

Diagnostic Decision Tree

Caption: Logical flow for determining impurity levels based on physical properties.

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (The "Lattice Energy" Method)

Objective: Remove 2,4'-isomer and unreacted mono-esters.[1] Mechanism: The 4,4'-isomer forms a stable, high-melting crystal lattice due to its symmetry. The 2,4'-isomer is "kinked," preventing it from fitting into the 4,4' lattice. By selecting a solvent that dissolves the oilier 2,4'-isomer at room temperature but precipitates the 4,4'-isomer, we achieve separation.

Reagents:

-

Primary Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) — High solubility at high temp.[1]

-

Anti-Solvent: Methanol (MeOH) — Low solubility for target, keeps impurities in mother liquor.[1]

Step-by-Step Procedure:

-

Dissolution: Place 10g of crude ester in a flask. Add minimal DMF (approx. 30-40 mL) and heat to 100°C until fully dissolved.

-

Hot Filtration: If insoluble particulates (catalyst residue) remain, filter while hot through a sintered glass funnel.[1]

-

Controlled Cooling: Allow the solution to cool slowly to ~60°C.

-

Anti-Solvent Addition: Slowly add warm Methanol (approx. 20-30 mL) dropwise with stirring. You should see turbidity.

-

Crystallization: Cool the mixture to Room Temperature (RT) over 2 hours, then chill to 4°C for 1 hour.

-

Critical Check: If the product "oils out" (forms a separate liquid layer) rather than crystallizing, re-heat and add more DMF. Oiling out traps impurities.

-

-

Filtration: Filter the white crystalline solid.

-

Wash: Wash the filter cake with cold Methanol (2 x 20 mL). This step washes away the surface film containing the 2,4'-isomer.

-

Drying: Dry under vacuum at 60°C.

Data Validation (Solubility Profile):

| Component | Solubility in Cold MeOH | Solubility in Hot DMF | Lattice Stability |

| 4,4'-Diester (Target) | Low (Precipitates) | High | High (Crystalline) |

| 2,4'-Diester (Impurity) | Moderate/High | High | Low (Amorphous/Oil) |

| Mono-ester (Intermediate) | Moderate | High | Moderate |

Protocol B: Flash Chromatography (The "Polishing" Method)

Objective: Separation of stubborn isomers when recrystallization yield is too low.[1] Mechanism: Polarity differences.[1] The 2,4'-isomer is slightly more polar due to the reduced symmetry of the carbonyl dipole moment relative to the ester groups.

System Setup:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 70:30).

Workflow:

-

Load: Dissolve crude material in minimal Dichloromethane (DCM) and load onto the column.

-

Elution:

-

Monitoring: Use TLC (Hexane:EtOAc 7:3). The 4,4' spot will be the major dark spot under UV (254 nm). The 2,4' isomer will trail slightly behind or appear as a shoulder.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why? A: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point (in the solvent mixture) or due to high impurity levels (the 2,4' isomer acts as a solvent).[1]

-

Fix: Increase the ratio of the "Good Solvent" (DMF) slightly or keep the temperature higher during the initial anti-solvent addition. Ensure the solution is dilute enough that the saturation point is reached below the melting point of the solvated solid.

Q2: How do I distinguish the 2,4'-isomer from the 4,4'-isomer via NMR? A: Look at the aromatic region (7.0 - 8.5 ppm).[1]

-

4,4'-Isomer: Shows a clean AA'BB' system (two doublets, appearing like "roofed" doublets).[1]

-

2,4'-Isomer: Shows a complex pattern.[1] You will see protons corresponding to the ortho- and para-substituted ring (AA'BB') AND a separate set of signals for the ortho- and ortho-substituted ring (ABCD or complex splitting).[1]

Q3: Can I use water as an anti-solvent? A: It is risky.[1] While water is a strong anti-solvent, it can cause rapid precipitation (trapping impurities) or hydrolyze the ester back to the acid if the pH is not neutral. Methanol is safer for ester stability and allows for slower crystal growth.

References

-

ChemicalBook. (n.d.).[1] 4,4'-Dimethylbenzophenone Properties and Melting Points (Analogous Structure Data). Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2015).[1] Solubility of Aromatic Esters in Methanol/Xylene Systems.[1] IUPAC-NIST Solubility Database.[2] Retrieved from

-

Thermo Fisher Scientific. (n.d.).[1] Dimethyl trans-stilbene-4,4'-dicarboxylate (Structural Analog Purification). Retrieved from

-

BenchChem. (2025).[1][3] Purification techniques for removing byproducts from isomeric synthesis.[1][3] Retrieved from [1]

Sources

Troubleshooting catalyst deactivation in 4,4'-Carbonylbis(benzoic acid methyl) ester reactions

Introduction

The synthesis of 4,4'-Carbonylbis(benzoic acid methyl) ester, a key intermediate in the production of specialty polymers and pharmaceuticals, is typically achieved via Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic substrate, such as methyl benzoate, with an acylating agent like phosgene or its equivalents, in the presence of a catalyst. The success of this synthesis hinges on the activity and stability of the catalyst, which is often a potent Lewis acid (e.g., Aluminum Chloride, AlCl₃) or a solid acid (e.g., zeolites, sulfated zirconia).

Catalyst deactivation is a primary challenge in these reactions, leading to diminished yields, stalled reactions, and process inefficiencies. This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation, empowering researchers to optimize their synthetic protocols.

Understanding Common Catalyst Deactivation Pathways

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of Friedel-Crafts acylation and related esterification reactions, deactivation can occur through several primary mechanisms. Understanding these pathways is the first step in effective troubleshooting.

-

Poisoning: Catalyst poisons are substances that reduce a catalyst's effectiveness by binding to its active sites.[1] In Friedel-Crafts reactions using Lewis acids like AlCl₃, even trace amounts of water from reactants, solvents, or the atmosphere can act as a potent poison through hydrolysis.

-

Product Complexation: The ketone product of a Friedel-Crafts acylation is a Lewis base. It can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complex is often strong and may not readily dissociate, effectively removing the catalyst from the reaction cycle. This is why stoichiometric or even super-stoichiometric amounts of the "catalyst" are often required.[3]

-

Coking and Fouling: This mechanism involves the physical deposition of carbonaceous materials, known as coke, onto the catalyst surface.[4] These deposits block access to the active sites and pores of the catalyst, which is a common issue with solid acid catalysts like zeolites when subjected to high temperatures and organic reactants.[5][6]

-

Leaching: Leaching is the dissolution of the active catalytic species from a solid support into the reaction medium.[7] This is a concern for heterogeneous catalysts, leading to a permanent loss of activity over repeated uses and potential contamination of the final product.[8]

Troubleshooting Guide: Question & Answer

This section addresses specific experimental issues with a focus on identifying the root cause of catalyst deactivation and providing actionable solutions.

Q1: My reaction yield has dropped significantly, or the reaction has completely stalled. What's the first step in diagnosing catalyst deactivation?

A1: A sudden drop in yield is a classic symptom of catalyst deactivation. The initial diagnostic step is to differentiate between catalyst-related issues and other experimental errors (e.g., reactant purity, temperature control).

Causality: The catalyst's role is to lower the activation energy of the reaction.[1] If the catalyst is inactive, the reaction will proceed at a negligible rate or not at all. The most common and immediate causes of deactivation for Lewis acid catalysts like AlCl₃ are poisoning by water or irreversible complexation with the product. For solid acids, fouling (coking) is a frequent culprit.

Recommended Actions:

-

Verify Anhydrous Conditions: For reactions using water-sensitive Lewis acids (e.g., AlCl₃), ensure all glassware was rigorously dried, and solvents and reactants are anhydrous. Even atmospheric moisture can be detrimental.

-

Check Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst.[2] This means a stoichiometric amount of catalyst relative to the product is often necessary. If you are using catalytic amounts, the reaction will likely stall after the initial turnover.

-

Perform a Catalyst Activity Test: If using a recyclable solid catalyst, test its activity with a simple, known reaction (e.g., esterification of acetic acid with ethanol) to confirm it is still active. A lack of conversion points directly to a deactivated catalyst.

Q2: I suspect my Lewis acid catalyst (AlCl₃) was deactivated by moisture. How can I confirm this and prevent it in the future?

A2: Moisture is a primary antagonist in Friedel-Crafts reactions. Aluminum chloride reacts violently with water to form aluminum hydroxide and hydrochloric acid, destroying its Lewis acidity.

Causality: The Lewis acidity of AlCl₃ stems from the empty p-orbital on the aluminum atom, which accepts an electron pair from the acylating agent to form a highly electrophilic acylium ion.[9][10] Water, being a Lewis base, preferentially reacts with AlCl₃, rendering it incapable of activating the acylating agent.

Diagnostic Clues:

-

Visible fuming (HCl gas) when the catalyst is exposed to air.

-

Clumping or poor dissolution of the AlCl₃ powder in the reaction solvent.

-

An exothermic reaction upon addition of the catalyst, even before the reactants are fully engaged, can indicate a reaction with water.

Prevention Protocol: See Protocol 1: Rigorous Maintenance of Anhydrous Reaction Conditions .

Q3: My reusable solid acid catalyst is showing progressively lower yields with each cycle. What is the likely cause and remedy?

A3: A gradual loss of activity in a solid catalyst over multiple runs typically points to either fouling (coking) or leaching of the active sites.

Causality:

-

Coking: During the reaction, side reactions can produce heavy, polyaromatic compounds that deposit on the catalyst surface and within its pores.[4] These deposits physically block reactants from reaching the active sites.

-

Leaching: The active components of the solid catalyst (e.g., sulfonic acid groups, metal cations) can slowly dissolve into the hot reaction mixture.[7][8] This is an irreversible loss of active sites.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recycled solid acid catalysts.

Key Experimental Protocols

Protocol 1: Rigorous Maintenance of Anhydrous Reaction Conditions

This protocol is critical when using water-sensitive catalysts like AlCl₃.

Methodology:

-

Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

-

Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and stored over molecular sieves (3Å or 4Å). Reactants should be of the highest purity available. Liquid reactants can be distilled from drying agents.

-

Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of an inert gas. Use a gas bubbler or a balloon filled with N₂/Ar to maintain this atmosphere.

-

Reagent Addition: Add reagents via syringe through rubber septa. Solid catalysts like AlCl₃ should be weighed and added quickly from a sealed container, preferably within a glovebox or under a strong counter-flow of inert gas.

Protocol 2: Regeneration of Coked Solid Acid Catalysts

This protocol describes a general method for removing carbonaceous deposits (coke) from solid acid catalysts like zeolites or sulfated zirconia via calcination.

Methodology:

-

Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., acetone or toluene) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120°C to remove the solvent.

-

Calcination: Place the dried catalyst in a ceramic crucible in a muffle furnace.

-

Heating Program:

-

Ramp the temperature slowly (e.g., 2-5°C/min) to 500-550°C under a flow of air or oxygen diluted with nitrogen. A slow ramp prevents thermal shock and rapid, uncontrolled combustion of the coke, which can damage the catalyst structure.[6]

-

Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.

-

Cool down slowly to room temperature under a flow of dry air or nitrogen.

-

-

Post-Treatment: The regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.

Protocol 3: Hot Filtration Test for Catalyst Leaching

This test determines if a solid catalyst's activity is due to dissolved (leached) species rather than the solid itself.

Methodology:

-

Initial Reaction: Begin the reaction with the solid catalyst under normal conditions. Allow it to proceed for a short period (e.g., 15-20% conversion).

-

Hot Filtration: While the reaction mixture is still at the reaction temperature, rapidly and carefully filter the solid catalyst out of the mixture. This step is crucial to perform at temperature to ensure any leached species remain in solution.

-

Continued Reaction of Filtrate: Allow the hot filtrate (the liquid portion) to continue reacting under the same conditions (temperature, stirring) but without the solid catalyst present.

-

Analysis: Monitor the progress of the reaction in the filtrate over time.

-

If the reaction continues: This indicates that active catalytic species have leached from the solid into the solution, and these dissolved species are responsible for the catalysis.[7]

-

If the reaction stops: This confirms that the catalysis is truly heterogeneous and occurs on the surface of the solid catalyst.

-

Data Summary & Quick Reference

Table 1: Troubleshooting Catalyst Deactivation

| Symptom | Potential Catalyst-Related Cause | Primary Diagnostic Check | Recommended Action(s) |

| No reaction or immediate stall | Catalyst Poisoning (e.g., by water) | Verify anhydrous integrity of setup and reagents. | Follow Protocol 1 . Use fresh, high-purity catalyst. |

| Reaction stalls after initial conversion | Product-Catalyst Complexation (Lewis Acids) | Check catalyst loading (should be stoichiometric or greater). | Increase catalyst loading to >1.0 equivalent per mole of product. |

| Gradual yield loss over catalyst cycles | Coking/Fouling (Solid Catalysts) | Visually inspect catalyst for color change (darkening). | Regenerate catalyst via calcination (Protocol 2 ). |

| Gradual yield loss over catalyst cycles | Leaching (Solid Catalysts) | Perform hot filtration test (Protocol 3 ). | Modify catalyst synthesis for better stability; lower reaction temp. |

| Low yield despite correct conditions | Low Intrinsic Catalyst Activity | Benchmark against a literature standard or a different catalyst type. | Screen alternative catalysts (e.g., different zeolites, metal triflates). |

Frequently Asked Questions (FAQs)

Q: Why is more than one equivalent of AlCl₃ needed for a Friedel-Crafts acylation? A: The ketone product of the reaction is a Lewis base that forms a strong, often irreversible complex with the AlCl₃ Lewis acid.[2][3] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is consumed for each equivalent of ketone produced. Additional amounts may be needed to drive the reaction to completion.

Q: Can I "reactivate" AlCl₃ that has been exposed to moisture? A: No. The reaction of AlCl₃ with water forms aluminum hydroxides and HCl, which is an irreversible process. It is more practical and effective to discard the contaminated catalyst and use a fresh, anhydrous supply.

Q: My solid acid catalyst turned black after the reaction. What does this mean? A: A black or dark brown coloration is a strong indication of "coke" formation on the catalyst surface.[4] These carbonaceous deposits are byproducts of polymerization or decomposition of organic molecules on the acid sites and will block catalyst activity. Regeneration via calcination (Protocol 2) is required.

Q: Is it possible for the catalyst to be too active? A: Yes. A highly active catalyst, especially at elevated temperatures, can promote undesirable side reactions, such as polymerization, alkylation, or decomposition of reactants and products. This can lead to the formation of impurities and contribute to faster catalyst deactivation through coking. Optimizing temperature and reaction time is key.

Visualizing Deactivation Mechanisms

Caption: Major deactivation pathways for a solid catalyst particle.

References

- Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation.

-

Britannica, T. Editors of Encyclopaedia (2023). Catalyst poison. In Encyclopædia Britannica. [Link]

-

Guisnet, M. (2013). Organic Chemistry of Coke Formation. ResearchGate. [Link]

-

Oliver-Tomas, B., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Digital.CSIC. [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. SATHEE Platform. [Link]

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

-

Hanson, S. K., et al. (2013). A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon. PubMed. [Link]

-

Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. Science.gov. [Link]

- Adam, F., et al. (2013). Catalytic esterification via silica immobilized p-phenylenediamine and dithiooxamide solid catalysts. Arabian Journal of Chemistry, 10, S2538-S2546.

-

Alalq, I., & Crossley, S. (2022). Shifts in Catalyst Deactivation Mechanisms as a Function of Surface Coverage During Friedel-Crafts Acylation in Zeolites. SSRN. [Link]

-

Ciriminna, R., et al. (2019). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. chemistrysteps.com. [Link]

-

P dola, N., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Link]

Sources

- 1. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic chemistry of coke formation (2001) | Michel Guisnet | 746 Citations [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon - PubMed [pubmed.ncbi.nlm.nih.gov]